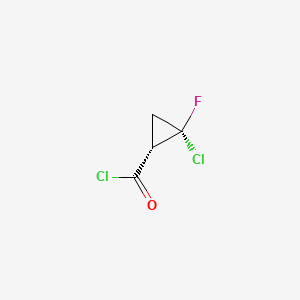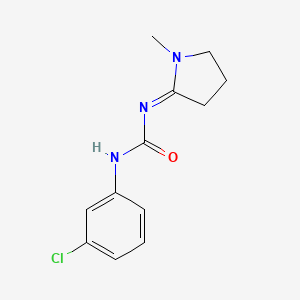
(3-Chlorophenyl)(1-methyl-2-pyrrolidinylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCN-3009 is a mesoporous carbon nitride compound known for its unique structural and physicochemical properties. It has gained significant attention in various fields due to its large surface area, uniform pore diameters, and semiconducting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MCN-3009 can be synthesized through the polymerization of aromatic and aliphatic carbons with high nitrogen-containing molecular precursors. This process involves hard and soft templating approaches to achieve the desired mesoporous structure .
Industrial Production Methods
In industrial settings, the production of MCN-3009 typically involves the use of high-temperature treatment and controlled atmospheres to ensure the formation of the mesoporous structure. The process may also include the incorporation of various functionalities, such as metal nanoparticles or organic molecules, to enhance its properties .
Análisis De Reacciones Químicas
Types of Reactions
MCN-3009 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its semiconducting and basic properties .
Common Reagents and Conditions
Common reagents used in the reactions involving MCN-3009 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions involving MCN-3009 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce amines .
Aplicaciones Científicas De Investigación
MCN-3009 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of MCN-3009 involves its semiconducting properties, which enable it to participate in photoelectrochemical conversions and sensing applications. The molecular targets and pathways involved include the activation of carbon dioxide and the selective sensing of toxic organic acids .
Comparación Con Compuestos Similares
Similar Compounds
- Mesoporous silica nanoparticles
- Graphitic carbon nitride
- Mesoporous carbon nanoparticles
Uniqueness
MCN-3009 is unique due to its dual functionalities, including both acidic and basic groups, which are introduced through UV-light irradiation. This property offers enzyme-like characteristics in a single system, making it highly versatile for various applications .
Propiedades
Número CAS |
50528-92-2 |
|---|---|
Fórmula molecular |
C12H14ClN3O |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
(3E)-1-(3-chlorophenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C12H14ClN3O/c1-16-7-3-6-11(16)15-12(17)14-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,17)/b15-11+ |
Clave InChI |
SINSISHOQIDCEP-RVDMUPIBSA-N |
SMILES isomérico |
CN\1CCC/C1=N\C(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CN1CCCC1=NC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


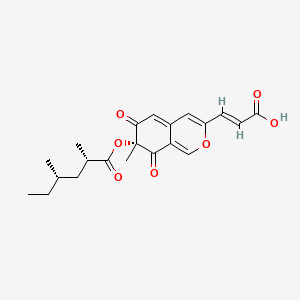

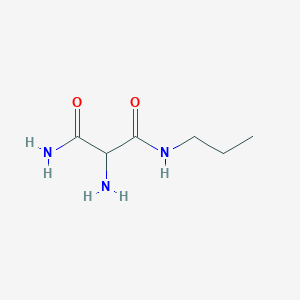
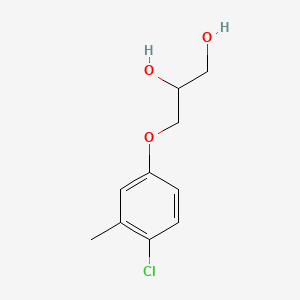

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)

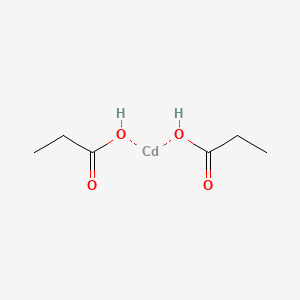
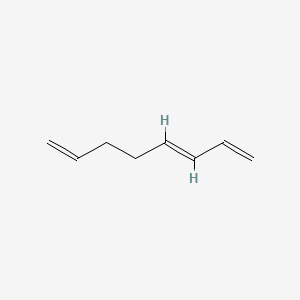
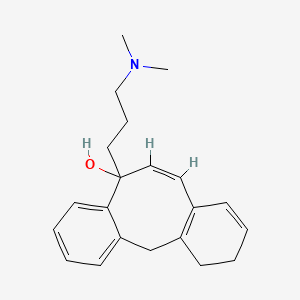
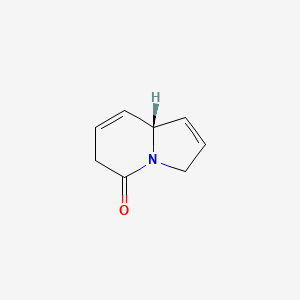
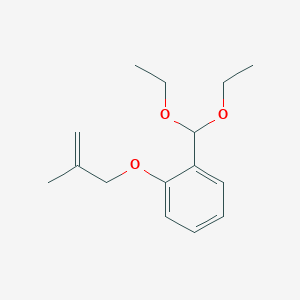
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
